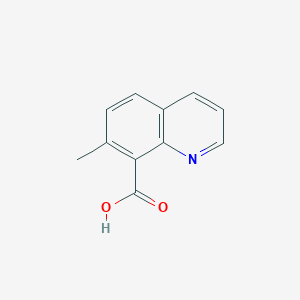

7-methylquinoline-8-carboxylic Acid

Description

Contextual Significance of Quinoline-Based Carboxylic Acids in Advanced Chemical Synthesis

Quinoline-based carboxylic acids represent a pivotal class of heterocyclic compounds in the realm of advanced chemical synthesis. The quinoline (B57606) scaffold itself is a recurring motif in a vast array of natural products and synthetic molecules, renowned for its diverse biological activities. ontosight.aibrieflands.com The incorporation of a carboxylic acid group onto the quinoline framework significantly enhances its utility, providing a reactive handle for a variety of chemical transformations.

This functional group allows for the construction of more complex molecular architectures through reactions such as amidation and esterification. Consequently, quinoline-based carboxylic acids are invaluable intermediates in the synthesis of new pharmaceutical agents and functional materials. Their derivatives have been explored for a wide range of applications, underscoring the importance of this class of compounds in medicinal chemistry and materials science. ontosight.ai

Overview of the Chemical Structure and Unique Features of 7-Methylquinoline-8-carboxylic Acid

The chemical structure of this compound is characterized by a quinoline bicyclic system with a methyl group substituted at the 7-position and a carboxylic acid group at the 8-position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential applications.

The presence of the methyl group can influence the compound's solubility and electronic properties, while the carboxylic acid at the 8-position is poised for intramolecular interactions and can act as a chelating agent for metal ions.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 70585-54-5 | fluorochem.co.ukbldpharm.comlookchem.comfujifilm.com |

| Molecular Formula | C₁₁H₉NO₂ | bldpharm.com |

| Molecular Weight | 187.19 g/mol | bldpharm.com |

| Purity | 95% | fluorochem.co.uk |

| Physical State | Solid | |

| Storage | Room Temperature, Sealed in Dry Conditions | bldpharm.com |

Current Research Frontiers and Prospective Directions for this compound

While direct and extensive research on this compound is still emerging, its structural motifs suggest several promising research avenues. The synthesis of this compound can be approached through established methodologies for quinoline derivatives. A potential synthetic route involves the Skraup synthesis to form the quinoline core, followed by functional group manipulations. For instance, a plausible pathway could involve the synthesis of 7-methyl-8-nitroquinoline (B1293703), which can then be reduced to the corresponding amine and subsequently converted to the carboxylic acid. brieflands.com Another approach could be the direct oxidation of 7,8-dimethylquinoline. A patented method for the preparation of related 7-chloroquinoline-8-carboxylic acids involves the direct oxidation of the corresponding 8-methylquinoline (B175542) compound with nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst. google.com This general process suggests a viable route to this compound from an appropriate 8-methylquinoline precursor. google.com

The unique positioning of the methyl and carboxylic acid groups on the quinoline ring makes this compound a compelling candidate for the synthesis of novel ligands for coordination chemistry. The ability of the carboxylic acid and the quinoline nitrogen to act as a bidentate chelating system could lead to the development of new metal complexes with interesting catalytic or photophysical properties.

Furthermore, given the broad spectrum of biological activities associated with quinoline derivatives, this compound serves as a valuable scaffold for the synthesis of new potential therapeutic agents. ontosight.aiontosight.ai Future research is anticipated to focus on the exploration of its derivatives as potential antimicrobial, anticancer, or anti-inflammatory agents. The development of efficient and scalable synthetic routes to this compound will be crucial for unlocking its full potential in these and other areas of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESWBAYAPYBVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Studies for 7 Methylquinoline 8 Carboxylic Acid

Direct Oxidation Routes for Quinoline-8-Carboxylic Acids

The direct conversion of an 8-methyl group on a quinoline (B57606) ring to a carboxylic acid represents an efficient synthetic approach. This transformation typically requires potent oxidizing systems capable of selectively targeting the alkyl side chain.

Catalytic Systems Involving Nitric Acid and Heavy Metal Oxidants

A notable process for the preparation of quinoline-8-carboxylic acids involves the direct oxidation of the corresponding 8-methylquinoline (B175542) compound. google.comgoogle.com This method employs nitric acid or its anhydride, nitrogen dioxide, as the oxidant in the presence of sulfuric acid and a catalytic amount of a heavy metal compound. google.comgoogle.com The function of the heavy metal is crucial, with elements that exist in multiple valence states, such as vanadium and cobalt, being particularly effective. google.com Other suitable metals include manganese, iron, cerium, molybdenum, copper, ruthenium, and osmium, which can be used individually or as a mixture. google.com

The catalyst is typically introduced as a compound soluble in the sulfuric acid medium, such as an oxide, sulfate, nitrate, or acetate. google.com Vanadium compounds, particularly Vanadium(V) oxide, have been specified for the oxidation of 7-chloro-8-methylquinoline (B132762) derivatives. google.com The catalytic amount is generally less than 10% by weight of the reaction mixture, with amounts even below 1% being active. google.com An alternative catalytic system for the oxidation of methylquinolines utilizes N-hydroxyphthalimide (NHPI) and a cobalt salt, which can effectively convert 3-methylquinoline (B29099) to the corresponding carboxylic acid using molecular oxygen. tcichemicals.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired quinoline-8-carboxylic acid. In the nitric acid/heavy metal catalyst system, the reaction temperature is maintained between 120°C and 180°C, with a more specific range of 150°C to 170°C often preferred. google.com The 8-methylquinoline starting material is dissolved in sulfuric acid with a concentration ranging from 50% to 90%, preferably 70% to 85%. google.com

The nitric acid, typically 3 to 6 equivalents per mole of the methylquinoline, is added gradually to the heated, catalyst-containing sulfuric acid solution. google.com The process can also be enhanced by passing air through the reaction mixture, which can help regenerate the nitrogen oxides, improving the efficiency of the oxidant. google.com In one specific example for a related compound, 7-chloro-3,8-dimethylquinoline (B3058645) was oxidized using 65% nitric acid in 80% sulfuric acid at 150°C with vanadium(V) oxide as the catalyst, yielding the product with high purity. google.com

| Parameter | Condition |

|---|---|

| Starting Material | 7-chloro-3,8-dimethylquinoline |

| Oxidant | 65% Nitric Acid |

| Solvent/Medium | 80% Sulfuric Acid |

| Catalyst | Vanadium(V) oxide |

| Temperature | 150°C |

| Duration | 13-15 hours |

| Yield | 69% of theory (95% purity) |

Multi-Step Synthetic Strategies from Precursor Quinolines

Multi-step syntheses offer a versatile alternative, building the desired molecule from simpler precursors. This approach allows for greater control over the substitution pattern of the final product.

Precursor Synthesis via Skraup Methodology for Methylquinolines

The Skraup synthesis is a classic and fundamental method for constructing the quinoline core. wikipedia.orgresearchgate.net To obtain the 7-methylquinoline (B44030) precursor, the Skraup reaction is performed using m-toluidine (B57737) as the starting aniline (B41778) derivative. brieflands.comsemanticscholar.org The archetypal reaction involves heating the aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org

In the case of m-toluidine, the reaction yields a mixture of the two possible isomers: 7-methylquinoline and 5-methylquinoline (B1294701). brieflands.comsemanticscholar.org Reports indicate that the reaction using m-toluidine can produce a 2:1 ratio of 7-methylquinoline to 5-methylquinoline. brieflands.comsemanticscholar.org This mixture is often carried forward to the next step without separation. brieflands.comsemanticscholar.org

| Reactant | Role |

|---|---|

| m-Toluidine | Aromatic amine precursor |

| Glycerol | Source of the three-carbon chain (acrolein precursor) |

| Sulfuric Acid | Dehydrating agent and catalyst |

| m-Nitrobenzene-sulfonate or Nitrobenzene | Oxidizing agent |

| Product Mixture | 7-Methylquinoline and 5-Methylquinoline |

Regioselective Functionalization of Quinoline Rings

Once the 7-methylquinoline precursor is synthesized, the next crucial step is the regioselective introduction of a functional group at the C8 position, which can then be converted to a carboxylic acid. A common strategy involves the nitration of the methylquinoline mixture. brieflands.comsemanticscholar.org The methyl group at C7 directs electrophilic substitution to the C8 position. The nitration of the mixture of 7- and 5-methylquinolines can be achieved using a solution of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5°C). brieflands.com This reaction selectively produces 7-methyl-8-nitroquinoline (B1293703) in excellent yield, while the 5-methylquinoline isomer remains largely unreacted, facilitating purification. brieflands.comsemanticscholar.org The resulting 7-methyl-8-nitroquinoline is a key intermediate that can be converted to the target carboxylic acid through subsequent standard transformations (e.g., reduction of the nitro group to an amine, followed by a Sandmeyer reaction).

More broadly, the regioselective C-H functionalization of quinolines is a field of intensive research. mdpi.comrsc.org Modern methods often utilize transition-metal catalysis (e.g., palladium, rhodium) where the quinoline nitrogen atom acts as a directing group. mdpi.comrsc.org By forming a metallacycle intermediate, the catalyst can selectively activate a C-H bond at a specific position, such as C8. acs.orgacs.org The use of an N-oxide as a directing group is a powerful strategy to achieve C8-selective acylation and arylation. acs.orgresearchgate.net

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms is key to optimizing existing synthetic routes and designing new ones.

The mechanism of the Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. brieflands.comiipseries.org This is followed by a conjugate (Michael) addition of the aniline (m-toluidine) to the acrolein. brieflands.com The resulting aldehyde then undergoes acid-catalyzed cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline intermediate. brieflands.comsemanticscholar.org Finally, this intermediate is oxidized by the oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline product. brieflands.comsemanticscholar.org

For the subsequent regioselective nitration, the reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, is the active electrophile. The quinoline ring is activated towards substitution, and the C7-methyl group, being an ortho-, para-director, further encourages substitution at the C8 position.

In modern C-H activation strategies, the mechanism hinges on the formation of a stable metallacycle. acs.org For C8 functionalization using an N-oxide directing group, a palladium or rhodium catalyst coordinates to the N-oxide oxygen. acs.orgresearchgate.net This coordination facilitates an intramolecular C-H activation at the C8 position, forming a stable 5-membered metallacycle intermediate. acs.orgacs.org This intermediate then reacts with the coupling partner, and subsequent reductive elimination releases the C8-functionalized product and regenerates the active catalyst. rsc.orgacs.org

C-H Functionalization Approaches Towards Substituted Quinoline Carboxylic Acids

The synthesis of substituted quinoline carboxylic acids has been significantly advanced through the advent of C-H functionalization strategies. These methods offer a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. sigmaaldrich.com The direct functionalization of carbon-hydrogen bonds on the quinoline scaffold allows for the introduction of various substituents, paving the way for the synthesis of complex molecules such as 7-methylquinoline-8-carboxylic acid and its derivatives.

Transition-metal catalysis is at the forefront of C-H functionalization. rsc.org A variety of metals, including palladium, rhodium, cobalt, and copper, have been employed to catalyze the selective activation of C-H bonds on the quinoline ring system. mdpi.com The inherent directing ability of the nitrogen atom within the quinoline ring often guides functionalization to the C2 and C8 positions. mdpi.com For instance, the nitrogen can act as an embedded directing group, facilitating the formation of a metallacyclic intermediate that positions the metal catalyst in proximity to the C8-H bond, enabling its selective activation and subsequent functionalization. rsc.orgmdpi.com

A common strategy to enhance reactivity and control regioselectivity involves the use of quinoline N-oxides. The N-oxide group can act as a more effective directing group, facilitating C-H activation at different positions. mdpi.comnih.gov For example, palladium-catalyzed C8-selective acylation of quinoline N-oxides with α-oxocarboxylic acids has been developed, showcasing a method for introducing acyl groups at the 8-position. nih.gov Similarly, rhodium-catalyzed C-8 allylation of quinoline N-oxides using vinylcyclopropanes as the allyl source has been reported. rsc.org

The choice of catalyst and reaction conditions can influence the type of functional group introduced. Methodologies have been developed for C-H arylation, alkenylation, alkylation, and amination of the quinoline core. mdpi.comresearchgate.net For example, rhodium(III)-catalyzed C-H coupling of heteroarenes can be used to synthesize heterobiaryls. rsc.org While many examples focus on functionalizing the C2 or C4 positions, the principles of directed C-H activation are applicable to the synthesis of C8-functionalized quinolines, which are key precursors to compounds like this compound. The development of ligands, such as quinoline-based ligands for palladium-catalyzed reactions, has also been crucial in improving the efficiency and scope of these transformations, including the functionalization of more distant C-H bonds. nih.gov

Table 1: Examples of Catalytic Systems for Quinoline C-H Functionalization

| Catalyst System | Functionalization Type | Position | Reference |

|---|---|---|---|

| Palladium(II) Acetate / Silver(I) Carbonate | C8-Acylation | C8 | nih.gov |

| Rhodium(III) / Silver Oxidant | C-H Coupling | Not specified | rsc.org |

| Cobalt(III) | Olefination/Oxyarylation | C8 | rsc.org |

| Copper(I) or Copper(II) | General C-H Activation | Not specified | mdpi.com |

Nucleophilic Acyl Substitution Reactions in Carboxylic Acid Functionalization

The carboxylic acid group of this compound is a key functional handle for derivatization, primarily through nucleophilic acyl substitution reactions. masterorganicchemistry.compressbooks.pub In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of the acyl group, leading to the substitution of the hydroxyl (-OH) group. pressbooks.pubuomustansiriyah.edu.iq However, the hydroxyl group is a poor leaving group, which makes carboxylic acids relatively unreactive toward direct nucleophilic attack. libretexts.org

To overcome this, the carboxylic acid is typically activated by converting the hydroxyl group into a better leaving group. libretexts.org A common method is the conversion of the carboxylic acid to an acid chloride. uomustansiriyah.edu.iqlibretexts.org This is often achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgresearchgate.net The resulting acid chloride is significantly more reactive towards nucleophiles. researchgate.net

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub The nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms by eliminating the leaving group. masterorganicchemistry.com When an activated carboxylic acid derivative like an acid chloride is used, the chloride ion is an excellent leaving group, facilitating the reaction. uomustansiriyah.edu.iq

The choice of activating agent and reaction conditions is crucial to avoid unwanted side reactions. For instance, the use of a base like pyridine (B92270) is often employed to neutralize the acidic byproducts (e.g., HCl) formed during the activation step. uomustansiriyah.edu.iqresearchgate.net This strategy allows for the rapid generation of highly reactive acylating agents under mild conditions, which can then be treated with a variety of nucleophiles to create a diverse range of derivatives. researchgate.net

Esterification and Amidation Routes for Carboxylic Acid Derivatization

Esterification and amidation are two of the most important nucleophilic acyl substitution reactions for the derivatization of this compound. These reactions lead to the formation of esters and amides, respectively, which often exhibit distinct physicochemical and biological properties compared to the parent carboxylic acid. scispace.comresearchgate.net

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. vvc.edu For quinoline carboxylic acids, this can be achieved directly through Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgimist.ma Alternatively, and more efficiently, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an alcohol to yield the corresponding ester. uomustansiriyah.edu.iq One-pot procedures have also been developed where the synthesis of the quinoline-4-carboxylic acid and its subsequent esterification are carried out in a single step using a catalyst like trimethylchlorosilane (TMSCl). imist.ma

Amidation is the reaction of a carboxylic acid with an amine to form an amide. vvc.edu Direct reaction between a carboxylic acid and an amine is possible but typically requires high temperatures to drive off the water molecule formed. libretexts.orgscispace.com A more common and milder approach involves the use of coupling agents or the initial conversion of the carboxylic acid to an acid chloride. researchgate.netresearchgate.net Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole can be used to facilitate the coupling between the carboxylic acid and the amine. libretexts.orgimist.ma The activated carboxylic acid, often as an acid chloride, reacts rapidly with primary or secondary amines to produce the desired amide. researchgate.netresearchgate.net

These derivatization strategies are widely used to modify the properties of quinoline-based compounds. For example, the synthesis of various esters and amides of quinoline-2-carboxylic acid has been reported to explore their potential biological activities. researchgate.net

Table 2: Common Reagents for Esterification and Amidation of Carboxylic Acids

| Reaction | Reagent(s) | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst) | Ester | imist.ma |

| Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol | Ester | uomustansiriyah.edu.iq |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., Arylamine) | Amide | researchgate.net |

Comprehensive Spectroscopic Characterization and Crystallographic Analysis of 7 Methylquinoline 8 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR data, a complete and unambiguous assignment of all proton and carbon resonances in 7-methylquinoline-8-carboxylic acid can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the protons of the methyl group, and the acidic proton of the carboxylic acid.

The methyl group (CH₃) at the C7 position would typically appear as a sharp singlet in the upfield region of the spectrum, anticipated around δ 2.5-2.8 ppm. The acidic proton of the carboxylic acid (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 13.0 ppm, due to strong deshielding and hydrogen bonding.

The five protons on the quinoline ring (H2, H3, H4, H5, and H6) will resonate in the aromatic region, generally between δ 7.0 and δ 9.0 ppm. Their precise chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) are determined by their position relative to the nitrogen atom and the electron-donating methyl group and electron-withdrawing carboxylic acid group. For instance, the H2 proton, adjacent to the nitrogen, is expected to be the most deshielded among the aromatic protons. google.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | >13.0 | br s (broad singlet) |

| H2 | ~8.9 | dd (doublet of doublets) |

| H4 | ~8.2 | dd (doublet of doublets) |

| H5 | ~7.8 | d (doublet) |

| H6 | ~7.5 | d (doublet) |

| H3 | ~7.4 | dd (doublet of doublets) |

| CH₃ | ~2.6 | s (singlet) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound would display eleven distinct signals, corresponding to the nine carbons of the quinoline ring system, the methyl carbon, and the carboxylic acid carbon.

The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between δ 165-175 ppm. The nine carbons of the quinoline ring are expected to resonate between δ 120 and δ 150 ppm. The methyl carbon, being an sp³-hybridized carbon, would appear at the most upfield position, generally in the range of δ 15-25 ppm. daneshyari.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~168 |

| C2 | ~150 |

| C4 | ~148 |

| C8a | ~145 |

| C7 | ~138 |

| C5 | ~130 |

| C4a | ~129 |

| C6 | ~128 |

| C3 | ~124 |

| C8 | ~122 |

| CH₃ | ~20 |

To confirm the structural assignments derived from 1D NMR spectra, advanced 2D NMR experiments are employed. ipb.pt These techniques reveal correlations between nuclei, providing definitive evidence of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H2-H3, H3-H4, and H5-H6, confirming their positions within the quinoline ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the singlet at ~2.6 ppm to the carbon at ~20 ppm).

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint that allows for the identification of functional groups.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption band in the region of 2500–3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. pg.edu.pl A strong, sharp peak around 1700–1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹. upi.edu The C=C and C=N stretching vibrations of the quinoline ring will produce a series of peaks in the 1450–1650 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500–3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl (CH₃) |

| 1700–1725 (strong) | C=O stretch | Carboxylic Acid |

| 1450–1650 | C=C and C=N stretch | Quinoline Ring |

| ~1280 | C-O stretch | Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring is an extended aromatic chromophore that absorbs strongly in the UV region. The spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π → π* transitions. The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the quinoline core. The presence of the methyl and carboxylic acid groups can cause shifts in the absorption bands compared to the parent quinoline molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. researchgate.net For this compound (C₁₁H₉NO₂), the calculated exact mass of the neutral molecule is 187.0633 g/mol . In positive-ion mode ESI-HRMS, the molecule would be detected as the protonated species [M+H]⁺ with a calculated m/z of 188.0706.

HRMS also provides information about the molecule's structure through analysis of its fragmentation patterns. Under mass spectrometric conditions, the parent ion can break down into smaller, characteristic fragment ions. Plausible fragmentation pathways for this compound include the loss of water (H₂O, 18.01 u), carbon monoxide (CO, 28.00 u), and a carboxyl radical (•COOH, 45.01 u) or carbon dioxide (CO₂, 44.00 u) from the parent ion.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination and Crystal Packing

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise information on the molecular structure, including bond lengths, bond angles, and torsion angles, as well as how the molecules are arranged in the crystal lattice.

Molecular Conformation and Bond Parameters

For quinoline derivatives, the quinoline ring system is generally planar. The orientation of the carboxylic acid group relative to the quinoline ring is a key conformational feature. In many related structures, there is a certain degree of torsion between the plane of the carboxylic acid group and the quinoline ring, influenced by steric and electronic effects of the substituents.

A table of representative bond lengths and angles for a related compound, 3,7-dichloroquinoline-8-carboxylic acid, is provided below for illustrative purposes. It is crucial to reiterate that these values are not for this compound.

Table 1: Selected Bond Lengths (Å) and Angles (°) for 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac). (Note: This data is for a related compound and is for illustrative purposes only.)

| Bond/Angle | Length (Å) / Degrees (°) |

|---|---|

| C7-Cl1 | 1.734(4) |

| C3-Cl2 | 1.728(4) |

| C8-C10 | 1.503(6) |

| C10-O1 | 1.306(5) |

| C10-O2 | 1.216(5) |

| N1-C9 | 1.312(5) |

| N1-C2 | 1.361(5) |

| Angle | Degrees (°) |

| C9-N1-C2 | 117.8(4) |

| O2-C10-O1 | 123.5(4) |

| O1-C10-C8 | 113.2(4) |

| O2-C10-C8 | 123.3(4) |

Data sourced from a study on 3,7-dichloroquinoline-8-carboxylic acid.

Analysis of Intermolecular Interactions within the Crystal Lattice

The packing of molecules in a crystal is governed by a variety of non-covalent interactions.

In the crystal structures of related quinoline carboxylic acids, hydrogen bonding is a dominant intermolecular force. Typically, the carboxylic acid proton forms a strong hydrogen bond with the nitrogen atom of the quinoline ring of an adjacent molecule (O-H···N). This often leads to the formation of centrosymmetric dimers or extended chains. Additionally, O-H···O hydrogen bonds can occur between the carboxylic acid groups of neighboring molecules, also contributing to the formation of dimeric motifs. In hydrated crystal structures, water molecules can act as bridges, forming extensive hydrogen-bonding networks.

Computational Chemistry and Theoretical Investigations of 7 Methylquinoline 8 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 7-methylquinoline-8-carboxylic acid. tandfonline.com DFT calculations allow for a deep understanding of the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. aip.org For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. tandfonline.com The presence of the carboxylic acid group adjacent to the methyl-substituted quinoline (B57606) ring suggests the possibility of intramolecular hydrogen bonding between the carboxylic proton and the quinoline nitrogen, which would significantly influence the molecule's preferred conformation.

Computational studies on similar quinoline carboxylic acids have shown that the planarity of the quinoline ring system is largely maintained, with the substituents causing minor deviations. researchgate.net The energetic landscape can be explored by calculating the energies of different conformers, for instance, those arising from the rotation of the carboxylic acid group. This analysis helps in identifying the global minimum energy structure, which is the most likely conformation to be observed under experimental conditions.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C7-CH3 | ~1.51 Å |

| C8-COOH | ~1.49 Å | |

| C=O | ~1.22 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C6-C7-C8 | ~120° |

| C7-C8-C(OOH) | ~119° | |

| Dihedral Angle | C7-C8-C-O | ~0° or ~180° |

Note: These values are illustrative and based on typical DFT results for similar aromatic carboxylic acids.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). scirp.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, particularly the benzene (B151609) ring portion. The LUMO, on the other hand, is likely to be localized more on the pyridine (B92270) ring and the carboxylic acid group, which are more electron-withdrawing. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. scirp.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Characteristics |

| HOMO | -6.5 | Electron-donating, located on the quinoline ring |

| LUMO | -1.5 | Electron-accepting, located on the pyridine and carboxyl groups |

| HOMO-LUMO Gap | 5.0 | Indicates moderate chemical stability |

Note: These are representative values and the actual energies would depend on the specific DFT functional and basis set used.

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. tandfonline.com The ESP map is generated by calculating the electrostatic potential at the electron density surface of the molecule.

In the ESP of this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group. These areas are rich in electrons and are thus susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms, particularly the acidic proton of the carboxyl group, indicating these are sites for nucleophilic attack. uantwerpen.be

While FMO theory provides a global picture of reactivity, local reactivity descriptors like Fukui functions offer a more detailed, atom-specific prediction of reactivity. aip.org The Fukui function, derived from conceptual DFT, quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net

Condensed Fukui functions simplify this by providing values for each atom in the molecule. These functions can predict the most likely sites for:

Nucleophilic attack (f+) : Where an incoming nucleophile (electron donor) is most likely to attack.

Electrophilic attack (f-) : Where an incoming electrophile (electron acceptor) is most likely to attack.

Radical attack (f0) : The preferred site for radical reactions.

For this compound, calculations on analogous structures suggest that certain carbon atoms in the quinoline ring would be susceptible to electrophilic attack, while the nitrogen atom and specific carbons could be targets for nucleophilic attack. researchgate.net

Table 3: Illustrative Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | High | Low | Moderate |

| C2 | Moderate | Low | Moderate |

| C4 | Moderate | High | Moderate |

| C7 | Low | High | High |

| C(carboxyl) | High | Low | Low |

Note: These values are qualitative and based on the expected electronic effects of the substituents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's dynamic behavior. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

An MD simulation of this compound, typically in a solvent environment, would reveal its conformational flexibility. uantwerpen.be This is particularly important for understanding the dynamics of the carboxylic acid group and any intramolecular hydrogen bonding. The simulation can sample a wide range of conformations, providing insights into the relative populations of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule might behave in a real-world, dynamic environment.

In Silico Modeling of Molecular Interactions

The biological or material properties of this compound are ultimately determined by its interactions with other molecules. In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict and analyze these interactions. nih.gov

Molecular docking could be used to predict how this compound might bind to the active site of a protein. nih.gov This involves computationally placing the molecule into the binding site of a receptor and scoring the different binding poses based on their predicted interaction energies. Such studies on similar quinoline derivatives have been instrumental in drug discovery, for example, in identifying potential inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov The carboxylic acid and methyl groups of this compound would play key roles in these interactions through hydrogen bonding, and hydrophobic interactions, respectively.

Ligand-Receptor Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism ofaction. The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction, with more negative values indicating a stronger bond.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on closely related quinoline derivatives provides significant insights. For instance, derivatives of quinoline carboxylic acid are known to target enzymes such as DNA gyrase and topoisomerases. eujournal.orgnih.gov In silico studies on similar compounds, such as H1-antihistamines containing quinoline moieties, have been performed against targets like the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govturkjps.org These studies reveal that the quinoline core and the carboxylic acid group are pivotal for binding. nih.gov For example, docking analyses of various ligands have shown binding energies ranging from -6.1 to -8.3 kcal/mol against different protein targets. nih.govnih.govturkjps.org

Table 1: Representative Binding Affinity Predictions for Quinolone Derivatives Against Various Receptors This table presents data from related compounds to illustrate the typical binding affinities observed for this class of molecules.

| Ligand/Compound Class | Target Receptor | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| H1-Antihistamines (e.g., Montelukast) | SARS-CoV-2 RdRp | -7.0 to -8.3 | nih.gov |

| Fluoroquinolines | E. coli DNA Gyrase B | -6.1 to -7.2 | nih.gov |

| Fluoroquinolines | Human Topoisomerase IIα | -6.8 to -7.4 | nih.gov |

| Dihydroisoquinoline Derivatives | Leucine Aminopeptidase (LAP) | -22.33 to -51.72 (Score Value) | semanticscholar.org |

Analysis of Hydrogen Bond and Hydrophobic Interactions with Target Receptors

The stability of a ligand-receptor complex is governed by specific molecular interactions, primarily hydrogen bonds and hydrophobic interactions. The carboxylic acid group of quinoline derivatives is a key pharmacophore, frequently forming hydrogen bonds or salt bridges with amino acid residues like Arginine (Arg) and Glutamine (Gln) in the receptor's active site. nih.gov The aromatic quinoline ring itself often engages in hydrophobic and π-π stacking interactions with residues such as Tyrosine (Tyr) and Tryptophan (Trp). nih.gov

For example, in docking studies of montelukast (B128269), which contains a quinoline structure, its carboxylic acid group forms hydrogen bonds with Lys798, Trp800, and Asp760 residues of the target protein. nih.gov The 7-methylquinoline (B44030) moiety of montelukast was also observed to participate in numerous hydrophobic interactions. nih.gov Similarly, the carboxylic acid of fexofenadine (B15129) forms crucial hydrogen bonds with Trp617 and Trp800. nih.govturkjps.org The methyl group at the 7-position on the quinoline ring, as in this compound, can further influence binding by contributing to hydrophobic interactions and modulating the electronic environment of the ring system.

Table 2: Examples of Key Molecular Interactions for Quinolone Derivatives with Target Receptors This table details interactions for analogous compounds, providing a model for how this compound might interact with biological targets.

| Ligand Functional Group | Interacting Residue(s) | Interaction Type | Target Receptor | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Lys798, Trp800, Asp760 | Hydrogen Bond | SARS-CoV-2 RdRp | nih.gov |

| Carboxylic Acid | Arg136, Gln47 | Salt Bridge, Hydrogen Bond | Dihydroorotate Dehydrogenase | nih.gov |

| Quinoline Moiety | Tyr455 | Hydrophobic Interaction | SARS-CoV-2 RdRp | nih.gov |

| Quinoline Core | M43, L58, A59 | Hydrophobic Interaction | Dihydroorotate Dehydrogenase | nih.gov |

| Phenyl Group | Pro364 | Hydrophobic Interaction | Dihydroorotate Dehydrogenase | nih.gov |

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, UV-Vis from DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.com These theoretical predictions can be correlated with experimental data to validate computational models and aid in structural elucidation. researchgate.netresearchgate.net

Table 3: Illustrative Correlation of Experimental and DFT-Predicted Spectroscopic Data for a Related Quinoline Derivative (8-hydroxy-2-methylquinoline-7-carboxylic acid) This data demonstrates the typical accuracy of DFT calculations in predicting spectroscopic properties for this class of compounds.

| Spectroscopic Data | Experimental Value | DFT Predicted Value | Reference |

|---|---|---|---|

| ¹H NMR (δ, ppm) - CH₃ | ~2.7 | Varies with specific model | researchgate.netresearchgate.net |

| ¹³C NMR (δ, ppm) - COOH | ~170 | Varies with specific model | researchgate.netresearchgate.net |

| UV-Vis λmax (nm) | ~250, ~350 | Calculated electronic transitions | researchgate.netresearchgate.net |

| FT-IR (cm⁻¹) - C=O Stretch | ~1670 | Calculated vibrational frequency | researchgate.netresearchgate.net |

Coordination Chemistry and Metal Complexes of 7 Methylquinoline 8 Carboxylic Acid

Ligand Design Principles and Chelation Properties of Quinoline-8-carboxylic Acids

Quinoline-8-carboxylic acids, including the 7-methyl derivative, are prized as ligands due to their inherent chelating properties. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group can coordinate to a metal center, forming stable chelate rings. This bidentate N,O-coordination is a fundamental aspect of their ligand design.

The presence of a methyl group at the 7-position, adjacent to the carboxylic acid, can introduce steric and electronic effects that influence the coordination behavior of the ligand. These effects can impact the stability, geometry, and reactivity of the resulting metal complexes. The design of such ligands allows for the fine-tuning of the properties of the metal complexes they form.

Quinoline-based ligands are known for their effective performance in catalysis. researchgate.net The specific structural arrangement of 7-methylquinoline-8-carboxylic acid makes it a valuable building block for creating more intricate quinoline derivatives with tailored functionalities. The ability to form stable coordination compounds with transition metals opens up possibilities for their use in materials science and catalysis.

Synthesis and Characterization of Discrete Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the metal ion, this compound can form both mononuclear and polynuclear coordination compounds. In mononuclear complexes, a single metal ion is coordinated to one or more ligand molecules. In polynuclear complexes, multiple metal centers are bridged by the ligand, leading to the formation of larger, more complex structures.

X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of metal complexes. In complexes of this compound, the ligand typically acts as a bidentate N,O-donor, coordinating to the metal through the quinoline nitrogen and one of the carboxylate oxygen atoms. mdpi.combohrium.com The geometry around the metal center can vary, with common coordination geometries including octahedral, tetrahedral, and square planar, depending on the metal ion and the other coordinating ligands present.

Several spectroscopic techniques provide valuable information about the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show a characteristic C=O stretching frequency for the carboxylic acid group. Upon coordination to a metal ion, this band will typically shift to a lower frequency, providing evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the changes in the electronic environment of the ligand upon coordination. Shifts in the resonances of the protons and carbons near the coordination sites can confirm the binding of the metal.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the ligand will be altered upon complexation. New absorption bands may appear in the visible region, or existing bands may shift in wavelength or intensity, indicating the formation of a metal-ligand charge-transfer complex.

Integration into Metal-Organic Frameworks (MOFs) as Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands, often referred to as linkers. d-nb.inforesearchsynergypress.com this compound, with its ability to bridge metal centers, is an excellent candidate for use as a linker in the synthesis of MOFs. google.com The resulting MOFs can exhibit high surface areas, tunable pore sizes, and tailored functionalities, making them promising materials for applications in gas storage, separation, and catalysis. d-nb.inforesearchsynergypress.com

Solvothermal and hydrothermal methods are common techniques for the synthesis of MOFs. researchsynergypress.comresearchgate.net These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, often in the presence of a high-boiling point solvent (solvothermal) or water (hydrothermal). researchsynergypress.comresearchgate.net The elevated temperature and pressure facilitate the crystallization of the MOF structure. The choice of solvent, temperature, and reaction time can significantly influence the resulting MOF's topology and properties. researchsynergypress.com

Design and Engineering of Porous Framework Structures

The design and engineering of porous framework structures, particularly metal-organic frameworks (MOFs), using this compound as a ligand, is a nuanced process that leverages the principles of crystal engineering. The inherent properties of the ligand, such as the rigidity of the quinoline backbone and the coordination modes of the carboxylate group, play a pivotal role in dictating the final architecture and properties of the resulting framework.

The formation of these porous structures is typically achieved through solvothermal or hydrothermal methods, where the metal ions and the organic linker, this compound, self-assemble into a crystalline network. The choice of metal ion is critical, as its coordination geometry, in conjunction with the ligand's binding sites, determines the dimensionality and topology of the framework. For instance, the use of transition metals with a preference for specific coordination numbers can lead to the formation of predictable and well-defined porous architectures.

A key strategy in the design of these frameworks involves the use of "molecular building blocks". This approach allows for the rational construction of coordination polymers by designing bifunctional ligands that can direct the formation of a desired architecture. The carboxylic acid functionality of this compound provides a crucial site for coordination with metal centers, facilitating the growth of extended porous networks.

Recent advancements have also explored electrochemical methods for the preparation of crystalline, porous metal-organic framework materials. google.com This technique involves the oxidation of a metal anode in a reaction medium containing the bidentate organic compound, offering an alternative and potentially more controlled route to the synthesis of these materials. google.com

| Parameter | Influence on Framework Design |

| Metal Ion | Dictates coordination geometry and connectivity of the network. |

| Ligand Structure | The rigidity and binding sites of this compound influence the topology. |

| Reaction Conditions | Temperature, solvent, and modulators control crystal growth and morphology. |

| Steric Effects | The 7-methyl group can influence ligand packing and pore size. |

| Synthetic Method | Solvothermal, hydrothermal, and electrochemical methods offer different levels of control. |

Topological Analysis of MOF Architectures

The topological analysis of Metal-Organic Frameworks (MOFs) constructed from this compound provides a powerful tool for understanding and classifying their complex three-dimensional structures. rsc.org This approach simplifies the intricate network of atoms and bonds into a set of nodes and linkers, allowing for a more abstract and fundamental understanding of the framework's connectivity. rsc.org

A hierarchical simplification approach can be employed to analyze more complex MOFs. rsc.org This method involves identifying larger structural motifs, such as metal-organic polyhedra, which can be considered as secondary or even tertiary building units. rsc.org By simplifying the structure in this manner, it becomes possible to discern the fundamental net topology, which might otherwise be obscured by the complexity of the atomic arrangement. rsc.org This simplified view offers valuable insights into the structural features of the MOF and can aid in the design of new frameworks with desired or even unprecedented topologies. rsc.org

The use of software tools like TOPOS Pro is common for conducting topological analyses, revealing the specific net topologies which are often described by three-letter codes (e.g., hcb, hxl, sql). rsc.org The study of MOFs with free carboxylate groups has shown that they can exhibit varying topologies. rsc.org

Disorder within the crystal structure can also play a crucial role in the formation of new and unexpected framework topologies. For instance, orientational disorder of building blocks can lead to the formation of topologies that might not be accessible through more ordered arrangements. nih.gov This highlights that what might be considered structural imperfections can actually be a design element for creating novel materials. nih.gov

| Topological Feature | Description | Significance |

| Nodes | Metal ions or clusters | Determine the connectivity points in the network. |

| Linkers | This compound | Bridge the nodes to form the extended framework. |

| Connectivity | Number of linkers attached to a node | A key factor influencing the final network topology. |

| Net Topology | The underlying geometric arrangement of nodes and linkers | Provides a classification and understanding of the MOF structure. |

| Structural Disorder | Orientational or positional disorder of building units | Can lead to the formation of novel and complex topologies. nih.gov |

Post-Synthetic Modification Strategies for MOF Functionalization Utilizing Free Carboxylate Groups

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into Metal-Organic Frameworks (MOFs) after their initial synthesis. mdpi.comnih.gov This approach is particularly relevant for MOFs constructed with ligands like this compound, especially when the framework is designed to have uncoordinated or "free" carboxylate groups. rsc.org These free functional groups serve as reactive handles for further chemical transformations, allowing for the tailoring of the MOF's properties without altering its fundamental framework structure. mdpi.com

The presence of free carboxylic acid groups within the pores of a MOF opens up a wide range of possibilities for functionalization. researchgate.net These acidic sites can be used to anchor other molecules or ions, thereby modifying the chemical environment within the pores. For example, the uncoordinated carboxylate groups can act as sites for capturing metal ions. rsc.org This has been demonstrated in MOFs where free carboxylates showed a propensity for capturing hard and highly polarizing metal ions like Fe³⁺ from an aqueous medium. rsc.org

The modification of these free carboxylate groups can be achieved through various chemical reactions. For instance, they can react with nucleophiles, once activated, to form amides, esters, or anhydrides. mdpi.comresearchgate.net This covalent modification allows for the introduction of a diverse array of functional groups, each imparting specific properties to the MOF. For example, introducing amino groups can create basic sites within the framework, which can be useful for catalytic applications or for capturing acidic gases.

A key advantage of PSM is that it can be used to create functionalized MOFs that are not accessible through direct synthesis. mdpi.com The direct synthesis of a MOF from a highly functionalized ligand can sometimes be challenging due to issues with solubility, reactivity, or steric hindrance. PSM circumvents these issues by first constructing a stable framework with reactive sites, which are then subsequently modified. mdpi.com

The success of a PSM reaction is contingent on several factors, including the accessibility of the free carboxylate groups within the pores and the stability of the MOF under the reaction conditions. The crystallinity of the MOF should ideally be retained after the modification, which is typically confirmed using techniques like powder X-ray diffraction. mdpi.com

| Modification Strategy | Description | Potential Application |

| Metal Ion Capture | Free carboxylate groups coordinate to new metal ions. rsc.org | Catalysis, sensing, separation. rsc.org |

| Covalent Modification | Reaction of carboxylate groups to form amides, esters, etc. mdpi.comresearchgate.net | Introduction of new functional groups for tailored properties. mdpi.com |

| Acid-Base Chemistry | Protonation or deprotonation of the carboxylic acid. | Tuning the polarity and surface properties of the pores. |

Advanced Mechanistic Reaction Studies of 7 Methylquinoline 8 Carboxylic Acid

Oxidation Mechanisms via Electrochemical and Chemical Pathways

The oxidation of 7-methylquinoline-8-carboxylic acid and its precursors involves complex mechanisms that can be initiated through both chemical reagents and electrochemical processes. Chemical oxidation often targets the methyl group for conversion into the carboxylic acid functionality. A prominent method for this transformation is the direct oxidation of the corresponding 8-methylquinoline (B175542) compound. For instance, the synthesis of related 7-chloroquinoline-8-carboxylic acids is achieved by the direct oxidation of 7-chloro-8-methylquinoline (B132762) compounds using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst, such as vanadium or cobalt compounds. google.com This process is typically carried out at elevated temperatures, for example, between 120°C and 180°C. google.com The catalyst is required in small amounts and enhances the rate and selectivity of the reaction. google.com

Another chemical oxidation pathway involves using molecular oxygen as a clean oxidant. In a method for preparing 7-chloro-8-quinoline carboxylic acid, 7-chloro-8-methylquinoline is oxidized by oxygen in a solution containing a catalyst system of an N-hydroxyphthalimide compound and a radical initiator like azobisisobutyronitrile. google.com

Electrochemical studies on analogous hydroxyquinoline carboxylic acids reveal that the oxidation mechanism is intricate and often involves coupled proton transfers. researchgate.netresearchgate.net The electrochemical oxidation of these compounds can lead to the protonation of the nitrogen atom within the quinoline (B57606) heterocycle. researchgate.net The presence of a methyl group has been shown to facilitate the oxidation of quinoline derivatives. nih.gov In studies on short-chain carboxylic acids, electrochemical oxidation on boron-doped diamond (BDD) electrodes can proceed through a direct interaction with the anode surface or indirectly via electro-generated oxidants like hydroxyl radicals (•OH). scielo.br

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both an electron and a proton are transferred in a single, concerted elementary step. wikipedia.org This process is distinct from stepwise pathways involving separate electron transfer (ET) and proton transfer (PT) events. wikipedia.org

The identification of transient intermediates is crucial for elucidating reaction mechanisms. In the electrophilic substitution reactions on the quinoline ring, such as nitration, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. nih.govbrieflands.comdalalinstitute.com The attack of an electrophile on the aromatic ring leads to the formation of this intermediate, and the stability of the arenium ion dictates the reaction's rate and regioselectivity. libretexts.org

In radical-initiated transformations, such as those involving hydroxyl radicals, the reaction proceeds through the formation of radical adducts. researchgate.net For the oxidation of the methyl group on the quinoline ring using oxygen and a radical initiator, the mechanism likely involves the generation of carbon-centered radicals at the benzylic position. google.com

For transition metal-catalyzed reactions, organometallic intermediates play a pivotal role. In palladium-catalyzed nucleophilic substitutions of similar benzylic systems, intermediates such as (π-benzyl)palladium(II) complexes are formed. thieme-connect.de In rhodium-catalyzed C-H activation reactions, the formation of a five-membered rhodacycle has been identified as a key intermediate in the catalytic cycle. acs.org

Radical-Initiated Transformations (e.g., Hydroxyl Radical Reactions)

Radical-initiated transformations are a significant pathway for the degradation and functionalization of quinoline derivatives. The reaction with hydroxyl radicals (•OH), a highly reactive oxygen species, is of particular interest in the context of advanced oxidation processes for environmental remediation.

A detailed theoretical study on the reaction of hydroxyl radicals with quinmerac (B26131) (7-chloro-3-methylquinoline-8-carboxylic acid), a close analogue of this compound, provides significant mechanistic insights. researchgate.net Using density functional theory (DFT), the study predicted the local reactivity of the molecule towards •OH radicals. The primary mechanism is the addition of the hydroxyl radical to the carbon atoms of the quinoline ring system. researchgate.net Condensed Fukui function analysis, which predicts the most likely sites for radical attack, indicated that the carbon atom attached to the carboxylic acid group (C8) is the most reactive site for •OH radical addition in both quinmerac and its deprotonated form. researchgate.net

The following table summarizes the predicted reactivity of different sites in the quinmerac molecule towards hydroxyl radical attack, based on Fukui index calculations.

| Site (Carbon Atom) | Fukui Index (Neutral) | Fukui Index (Anionic) | Predicted Reactivity |

| C2 | 0.040 | 0.021 | Low |

| C3 | 0.003 | 0.005 | Very Low |

| C4 | 0.134 | 0.128 | High |

| C5 | 0.076 | 0.136 | Moderate to High |

| C6 | 0.038 | 0.090 | Low to Moderate |

| C8 | 0.203 | 0.218 | Highest |

| C9 (bridgehead) | 0.043 | 0.027 | Low |

| C10 (bridgehead) | 0.033 | 0.030 | Low |

| Data sourced from a theoretical study on the analogue quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid). researchgate.net |

Other methods for generating radicals for transformations include the use of Fenton's reagent (H₂O₂/Fe²⁺) or photocatalysis to generate hydroxyl radicals, which can then initiate further reactions. rsc.org Radical initiators like azobisisobutyronitrile are also used in chemical synthesis to drive specific oxidation reactions. google.com

Nucleophilic and Electrophilic Substitution Reaction Pathways

The reactivity of this compound is characterized by its susceptibility to both nucleophilic and electrophilic substitution reactions, occurring at different sites on the molecule.

Nucleophilic Substitution: The carboxylic acid group is the primary site for nucleophilic acyl substitution. libretexts.org This class of reactions allows for the conversion of the carboxylic acid into various derivatives. For example, esterification can be achieved by reacting the acid with an alcohol under acidic conditions or by converting the acid to its cesium salt followed by exposure to an alkyl halide like iodomethane. maxwellsci.comnih.gov The carboxylic acid can also be converted to acid halides, anhydrides, and amides through established protocols. libretexts.org The methyl group at the C7 position is generally unreactive towards nucleophiles, although under specific catalyzed conditions, functionalization is possible. smolecule.com

Electrophilic Substitution: Electrophilic aromatic substitution primarily occurs on the benzene (B151609) ring portion of the quinoline scaffold. The existing substituents—the methyl group and the carboxylic acid group—direct the position of the incoming electrophile. The methyl group (-CH₃) is an activating, ortho-para directing group, which tends to increase the electron density at positions C6 and C8. libretexts.org Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group.

A key example of electrophilic substitution is the nitration of 7-methylquinoline (B44030). brieflands.com In this reaction, the strong activating effect of the methyl group at C7 directs the incoming nitronium ion (NO₂⁺) electrophile to the ortho position, C8, leading to the selective formation of 7-methyl-8-nitroquinoline (B1293703) with excellent yield. brieflands.com The mechanism involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. dalalinstitute.com The stability of this intermediate, which is enhanced by the electron-donating methyl group, facilitates the reaction at the C8 position. libretexts.org

Kinetic and Thermodynamic Aspects of Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions.

| Reaction Pathway | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| •OH addition to C4 | 1.15 x 10⁻¹¹ |

| •OH addition to C5 | 0.44 x 10⁻¹¹ |

| •OH addition to C8 | 1.84 x 10⁻¹¹ |

| Overall Rate Constant | 3.80 x 10⁻¹¹ |

| Data sourced from a theoretical study on the analogue quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid). researchgate.net |

Thermodynamic studies of related oxidation reactions, such as the oxidation of 8-oxyquinoline by cerium(IV), have focused on the stability of intermediate complexes formed during the reaction. researchgate.net By determining the stability constants (K) and rate constants (k) of the intramolecular redox decomposition of these intermediates, a deeper understanding of the reaction's feasibility and pathway can be achieved. researchgate.net Such studies often reveal linear correlations between thermodynamic (stability) and kinetic (decomposition rate) parameters, which can be used to predict reactivity. researchgate.net

For common transformations like esterification, the reaction is typically a reversible process. maxwellsci.com The kinetic and thermodynamic parameters, including activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) of activation, can be determined by studying the reaction at various temperatures. Temperature has a significant effect on the reaction rate and the final conversion at equilibrium. maxwellsci.com

Applications in Materials Science and Emerging Technologies

Advanced Porous Materials for Gas Sorption and Separation (e.g., MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for applications in gas storage and separation. nih.govorganic-chemistry.org

The 7-methylquinoline-8-carboxylic acid molecule is an ideal candidate for use as an organic linker in the synthesis of MOFs. The carboxylic acid group provides a robust point of connection to metal nodes, while the quinoline (B57606) moiety can be used to functionalize the internal pores of the resulting framework. organic-chemistry.org The use of template molecules, such as N-heterocyclic aromatic compounds like quinolines, can guide the synthesis and crystallization process, potentially leading to novel MOF structures that are difficult to obtain through traditional methods. organic-chemistry.org

While specific studies detailing the gas sorption performance of MOFs synthesized exclusively with this compound are not extensively documented in the literature, the general class of quinoline-based carboxylic acids is recognized for its potential in this area. The incorporation of such ligands can impart specific chemical affinity and size selectivity to the MOF pores, which is critical for separating gas mixtures. The structural flexibility, or "breathing," observed in some MOFs upon guest molecule adsorption can also be influenced by the nature of the organic linker, offering pathways to dynamic and selective gas capture. mdpi.com

Catalytic Applications in Organic Transformations

The quinoline scaffold is a cornerstone in the design of ligands for catalytic applications due to its ability to form stable complexes with a wide range of transition metals.

Metal complexes of quinoline-8-carboxylate, the parent compound of this compound, have demonstrated significant efficacy as homogeneous catalysts. A notable example is the palladium(II) complex, Pd(quinoline-8-carboxylate)₂, which serves as a highly efficient, low-cost, and phosphine-free catalyst for Heck and Suzuki cross-coupling reactions. ias.ac.in This catalyst is effective for coupling unactivated aryl bromides and achieves high turnover numbers, making it a viable alternative to more expensive and air-sensitive phosphine-based systems. ias.ac.in The Suzuki reactions can be performed under mild conditions in an ethanol-water mixture, highlighting the catalyst's excellent functional group tolerance and minimal waste production. ias.ac.in

Furthermore, studies on related systems have shown that the presence of a methyl group on the quinoline ring can enhance catalytic activity. In a series of ruthenium(II)-arene complexes used for the transfer hydrogenation of acetophenone, catalysts bearing a methyl group at the 8-position of the quinoline ligand exhibited superior activity, achieving quantitative conversion to 1-phenylethanol (B42297) in significantly shorter times than their non-methylated counterparts. nih.gov This suggests that the 7-methyl group in this compound could similarly play a beneficial role in tuning the electronic and steric properties of its metal complexes to boost catalytic performance.

Table 1: Performance of Quinoline-Carboxylate Based Homogeneous Catalysts

| Catalytic Reaction | Catalyst | Substrates | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Heck Reaction | Pd(quinoline-8-carboxylate)₂ | Phenyl bromide, Styrene | DMF, 130 °C, Argon | High efficiency for various aryl bromides; phosphine-free. | ias.ac.in |

| Suzuki Reaction | Pd(quinoline-8-carboxylate)₂ | Aryl bromides, Boronic acids | Ethanol-water, 50 °C, Air | High yields and selectivity; low catalyst loading (0.01 mol%). | ias.ac.in |

| Transfer Hydrogenation | [Ru(η⁶-p-cymene)(8-Mepq)Cl][PF₆] | Acetophenone, 2-propanol | KOiPr (base) | Quantitative conversion in ~15 min; methyl group enhances activity. | nih.gov |

The integration of catalytically active sites into solid supports is a key strategy for developing robust and recyclable heterogeneous catalysts. MOFs provide an ideal platform for this, as catalysis can occur at the metal nodes, on the organic linkers, or via encapsulated guest species.

Ligands like this compound can be incorporated into MOF structures to create heterogeneous catalysts. rsc.org The metal centers (e.g., Al³⁺, Cr³⁺) can function as Lewis acid sites, which are crucial for many organic transformations. rsc.org For instance, MOFs such as MIL-53(Al) have been shown to effectively catalyze the Friedländer synthesis—a condensation reaction used to produce quinoline derivatives—highlighting the vital role of the framework's Lewis acidic sites. rsc.orgresearchgate.net

Moreover, the quinoline moiety of the linker itself can participate in catalysis. The nitrogen atom can act as a basic site, while the aromatic system can interact with substrates through π-π stacking. Post-synthetic modification of MOFs, where functional groups are added to the linker after the framework has been assembled, can be used to introduce or enhance catalytic activity. organic-chemistry.org For example, creating urea (B33335) fragments on a quinoline-containing MOF has been shown to produce an efficient hydrogen-bonding catalyst for the synthesis of pyrazolo[3,4-b]quinolines. nih.gov

Development of Optoelectronic Materials

The quinoline core is a well-established fluorophore, and its derivatives are widely used in the development of luminescent materials. The extended π-conjugated system of the quinoline ring is responsible for its inherent photophysical properties. uci.edu When complexed with metal ions, these properties can be significantly tuned, leading to materials suitable for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). uci.edu

This compound is an excellent ligand for creating such luminescent metal complexes. The N,O-bidentate chelation site forms stable complexes with various metal ions, including zinc, cadmium, and lanthanides. The resulting metal complexes often exhibit enhanced fluorescence intensity and large Stokes shifts compared to the free ligand. The identity of the metal center and the specific substitutions on the quinoline ligand allow for fine-tuning of the emission color and quantum yield.

MOFs constructed from quinoline-based linkers, such as derivatives of 8-hydroxyquinoline (B1678124), have been shown to possess tunable luminescent properties. uci.edu These materials can act as solid-state emitters, where the rigid framework minimizes non-radiative decay processes that can quench fluorescence in solution. The combination of the ligand's intrinsic fluorescence and energy transfer processes involving the metal centers can lead to highly efficient and stable luminescent materials for lighting and display applications. uci.edu

Sensing and Recognition Technologies (if applicable to MOFs or derivatives)

The fluorescence of quinoline-based compounds and their metal complexes can be sensitive to their chemical environment, making them suitable for use in chemical sensors. The change in fluorescence intensity or wavelength upon interaction with a target analyte forms the basis of the sensing mechanism.

MOFs built with functional quinoline linkers are particularly promising for sensing applications. Their porous nature allows analytes to diffuse into the framework and interact directly with the recognition sites—either the metal nodes or the quinoline ligands themselves. uci.edu For example, MOFs assembled from an 8-hydroxyquinolinate derivative have been successfully employed as highly sensitive and selective fluorescent sensors for detecting small molecules and metal ions like Fe³⁺. uci.edu The mechanism often involves fluorescence quenching, where the analyte interacts with the excited state of the fluorophore, or a turn-on effect.

The ability of the quinoline nitrogen and carboxylate oxygen of this compound to chelate metal ions can be exploited for ion sensing. Derivatives of 8-hydroxyquinoline are classic reagents for the fluorometric determination of metal ions like zinc and cadmium, where complexation leads to a significant increase in fluorescence. By incorporating this compound into a MOF, it is possible to create a pre-organized and robust sensing platform for the selective recognition of target analytes in complex mixtures.

Table of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Palladium(II) quinoline-8-carboxylate | Pd(quinoline-8-carboxylate)₂ |

| [Ru(η⁶-p-cymene)(8-methyl-2,2′-pyridyl-quinoline)Cl][PF₆] | [Ru(η⁶-p-cymene)(8-Mepq)Cl][PF₆] |

| Metal-Organic Framework 5 | MOF-5 |

| Materials of Institute Lavoisier-53 (Aluminum) | MIL-53(Al) |

| 8-hydroxyquinoline | Oxine |

| Acetophenone | - |

| 1-phenylethanol | - |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methylquinoline-8-carboxylic acid, and how can reaction conditions be optimized for high yield?